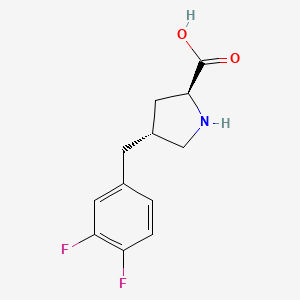

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a difluorobenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3,4-difluorobenzyl bromide.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction, where 3,4-difluorobenzyl bromide reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of novel materials and catalysts.

Mécanisme D'action

The mechanism of action of (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluorobenzyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(3,4-Dibromobenzyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(3,4-Diiodobenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly influence the compound’s electronic properties and reactivity. Fluorine atoms can enhance metabolic stability and bioavailability, making this compound particularly valuable in medicinal chemistry.

Activité Biologique

(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid, with the CAS number 1049981-46-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHFNO

- Molecular Weight : 241.23 g/mol

- Purity : Typically >98%

- Storage Conditions : Store in a dark place at 2-8°C

Biological Activity Overview

Research on this compound indicates several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated significant reductions in cell viability in A549 lung cancer cells when treated with this compound .

- Inhibition of Metalloenzymes : The compound has been identified as a potential inhibitor of metalloproteases, which are implicated in various pathological conditions including cancer metastasis and inflammatory diseases .

- Neuroprotective Effects : Some studies indicate that derivatives of pyrrolidine carboxylic acids may offer cerebroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific protein targets involved in cell signaling pathways related to apoptosis and cell proliferation.

Potential Mechanisms Include:

- Inhibition of Protein Kinases : This compound may inhibit specific kinases involved in cancer cell survival.

- Modulation of Apoptotic Pathways : By affecting the expression of pro-apoptotic and anti-apoptotic proteins, it can induce apoptosis in malignant cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study involving A549 human lung adenocarcinoma cells, this compound was tested at concentrations ranging from 10 µM to 100 µM. The results indicated a dose-dependent decrease in cell viability:

- At 50 µM concentration, cell viability decreased to approximately 47% compared to untreated controls.

- At 100 µM concentration, the viability dropped significantly to about 21%, showcasing its potent anticancer properties .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In vivo models to assess the pharmacokinetics and therapeutic efficacy.

- Structural modifications to enhance selectivity and reduce potential side effects.

- Clinical trials to evaluate safety and efficacy in humans.

Propriétés

IUPAC Name |

(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEOPQVSZPLYIX-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376037 | |

| Record name | (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049981-46-5, 1049743-09-0 | |

| Record name | (4R)-4-[(3,4-Difluorophenyl)methyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049981-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.